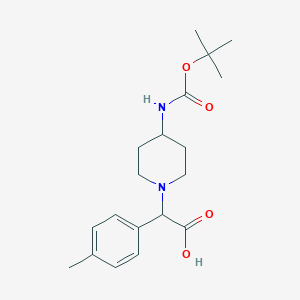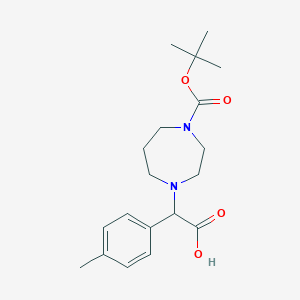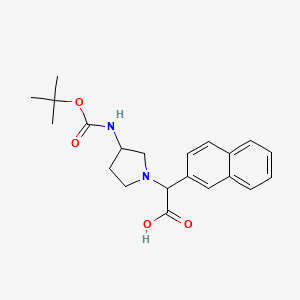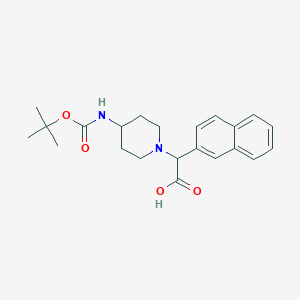
(4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid is a complex organic compound that features a piperidine ring, a naphthalene moiety, and an acetic acid functional group The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group on the piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Piperidine Derivative: The protected piperidine is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the piperidine-acetic acid intermediate.
Coupling with Naphthalene Derivative: The piperidine-acetic acid intermediate is coupled with a naphthalene derivative, such as 2-naphthylamine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
科学研究应用
(4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
- (4-Boc-amino-piperidin-1-YL)-acetic acid
- (4-Boc-amino-piperidin-1-YL)-benzoic acid
- (4-Boc-amino-piperidin-1-YL)-phenylacetic acid
Uniqueness
(4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
属性
CAS 编号 |
885275-41-2 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)17-10-11-24(18(23)13-17)19(20(25)26)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,17-19H,10-11,13,23H2,1-3H3,(H,25,26) |
InChI 键 |
HYIILXMWYWDZFN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CC3=CC=CC=C3C=C2)C(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B3293291.png)
![2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B3293320.png)
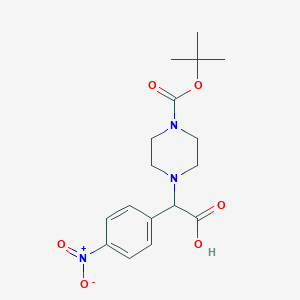
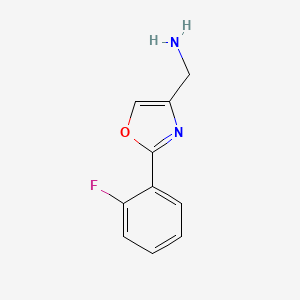
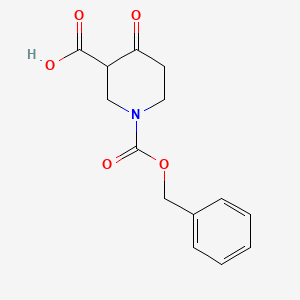
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)
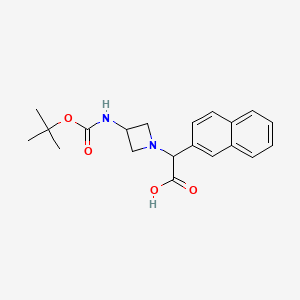
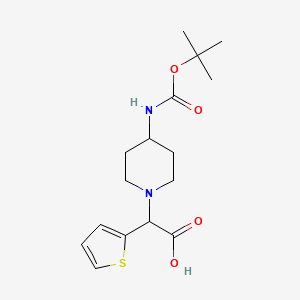
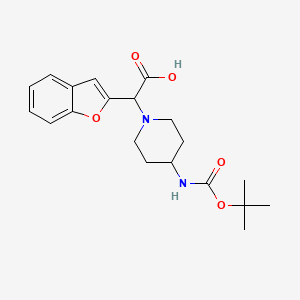
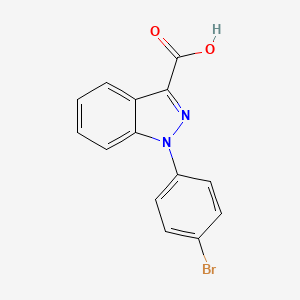
![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
